4-(Difluoromethoxy)-3-iodobenzoic acid
Overview
Description
4-(Difluoromethoxy)-3-iodobenzoic acid is an organic compound that features both difluoromethoxy and iodine substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-iodobenzoic acid typically involves the introduction of the difluoromethoxy group and the iodine atom onto a benzoic acid derivative. One common method involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 4-hydroxybenzoic acid.
Introduction of Difluoromethoxy Group: The hydroxyl group of the starting material is converted to a difluoromethoxy group using a difluoromethylating reagent, such as difluoromethyl ether.
Iodination: The difluoromethoxy-substituted benzoic acid is then iodinated using an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(Difluoromethoxy)-3-azidobenzoic acid, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.
Scientific Research Applications
4-(Difluoromethoxy)-3-iodobenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties, such as enhanced thermal stability or specific electronic characteristics.
Chemical Biology: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of iodine.
4-(Difluoromethoxy)-3-bromobenzoic acid: Similar structure but with a bromine atom instead of iodine.
4-(Methoxy)-3-iodobenzoic acid: Similar structure but with a methoxy group instead of difluoromethoxy.
Uniqueness
4-(Difluoromethoxy)-3-iodobenzoic acid is unique due to the presence of both the difluoromethoxy group and the iodine atom. The difluoromethoxy group imparts distinct electronic and steric properties, while the iodine atom provides opportunities for specific chemical transformations and interactions. This combination of functional groups makes the compound particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2IO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJBTOZFVXVMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660974 | |
Record name | 4-(Difluoromethoxy)-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131588-14-1 | |
Record name | 4-(Difluoromethoxy)-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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